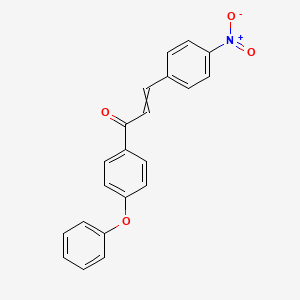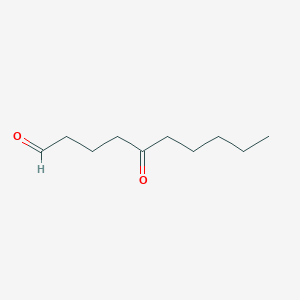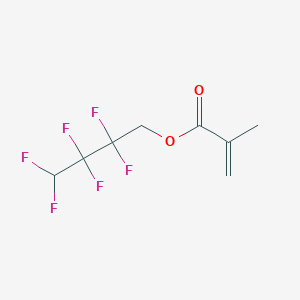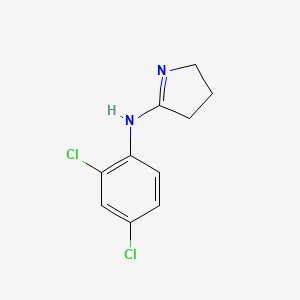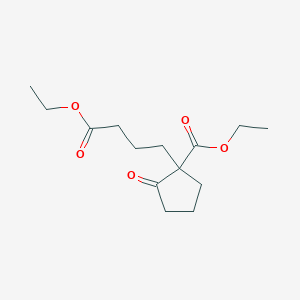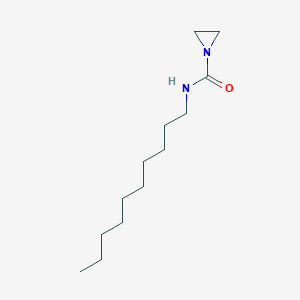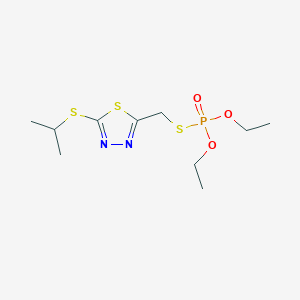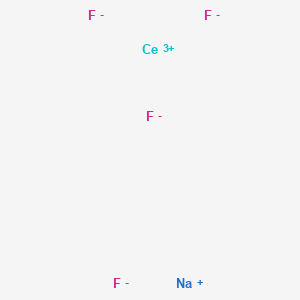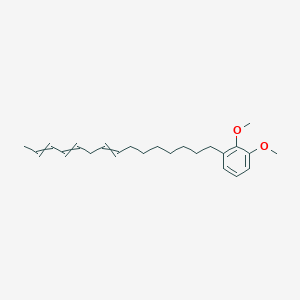
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is a chemical compound with the molecular formula C23H34O2 It is a derivative of benzene, featuring two methoxy groups and a pentadecatrienyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethoxybenzene and pentadeca-8,11,13-trien-1-yl halide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the 1,2-dimethoxybenzene, followed by the addition of the pentadeca-8,11,13-trien-1-yl halide to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the pentadecatrienyl side chain can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups to the benzene ring.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxybenzene: Lacks the pentadecatrienyl side chain, making it less complex and with different chemical properties.
1,3-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring, leading to different reactivity.
1,4-Dimethoxybenzene:
The uniqueness of this compound lies in its combination of methoxy groups and a long, unsaturated hydrocarbon chain, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
50445-32-4 |
|---|---|
Fórmula molecular |
C23H34O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3-pentadeca-8,11,13-trienylbenzene |
InChI |
InChI=1S/C23H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h4-7,9-10,17,19-20H,8,11-16,18H2,1-3H3 |
Clave InChI |
LEEYYMJTDGPYSC-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


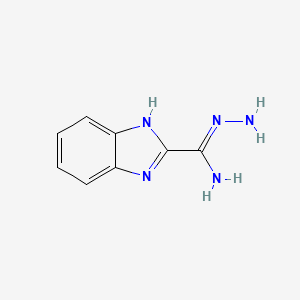
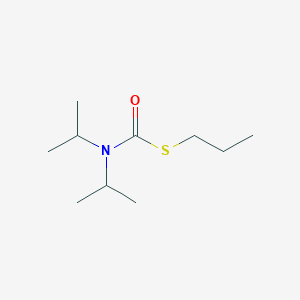
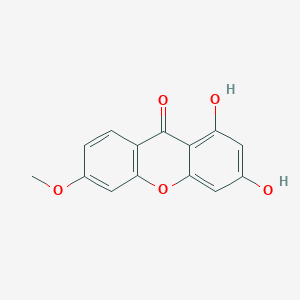
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)

